2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide
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Overview
Description
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is an organic compound with the molecular formula C19H15IN2O It is a derivative of benzohydrazide, featuring an iodine atom and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl oxides and benzohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]benzohydrazide
- 2-iodo-N’-[(1E)-1-(naphthalen-3-yl)ethylidene]benzohydrazide
- 2-iodo-N’-[(1E)-1-(naphthalen-4-yl)ethylidene]benzohydrazide
Uniqueness
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is unique due to the specific positioning of the iodine atom and the naphthyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15IN2O |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
2-iodo-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C19H15IN2O/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21-22-19(23)17-8-4-5-9-18(17)20/h2-12H,1H3,(H,22,23)/b21-13+ |
InChI Key |
KFYUJYGGNVZWKX-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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